2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an amino group, a methoxyphenyl group, and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, a four-component one-pot synthesis approach can be employed, where primary amines, carbon disulfide, hydrazine, and acyl chlorides are reacted together . This method is advantageous due to its efficiency and the ability to produce the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. For example, the use of Co-NiO dual catalysts in the hydrogenation step can significantly shorten the reaction time and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazoles: These compounds share a similar amino group and have a wide range of biological activities.
1,3,4-Oxadiazoles: These compounds are known for their pharmacological activities and are used in drug development.
Uniqueness
What sets 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its unique quinoline core combined with the methoxyphenyl and phenyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H21N3O2/c1-28-17-12-10-16(11-13-17)26-19-8-5-9-20(27)22(19)21(18(14-24)23(26)25)15-6-3-2-4-7-15/h2-4,6-7,10-13,21H,5,8-9,25H2,1H3 |
InChI Key |
IUEWFZZWWCIBGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CCC3 |
Pictograms |
Irritant |
Origin of Product |
United States |
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